molecular formula C16H28BrN B1590021 N-Benzyl-N,N-dipropylpropan-1-aminium bromide CAS No. 5350-75-4

N-Benzyl-N,N-dipropylpropan-1-aminium bromide

Cat. No. B1590021
CAS RN: 5350-75-4
M. Wt: 314.3 g/mol
InChI Key: OSPKGDDLQQVQSG-UHFFFAOYSA-M
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Description

“N-Benzyl-N,N-dipropylpropan-1-aminium bromide” is a quaternary ammonium compound. It is also known as benzethonium bromide. This compound is related to N-Benzyl-N,N-dimethyldodecan-1-aminium (benzododecinium) bromide, which is used as a preservative and antiseptic in pharmaceutical products .


Synthesis Analysis

While specific synthesis methods for “N-Benzyl-N,N-dipropylpropan-1-aminium bromide” were not found, related compounds such as N-Benzyl-N,N-dipropylpropan-1-aminium chloride have been synthesized . The synthesis process typically involves the use of sulfur trioxide trimethylamine complex and triethylamine in an ethanol-water solution .


Molecular Structure Analysis

The molecular formula of “N-Benzyl-N,N-dipropylpropan-1-aminium bromide” is C16H28BrN . Its molecular weight is 314.3 g/mol . The structure includes a benzyl group attached to a nitrogen atom, which is also connected to three propyl groups .


Physical And Chemical Properties Analysis

“N-Benzyl-N,N-dipropylpropan-1-aminium bromide” has a molecular weight of 314.3 g/mol . It is highly soluble in water . Other physical and chemical properties such as boiling point, density, and molar refractivity were not found in the search results.

Scientific Research Applications

Inline Reaction Monitoring and Microfluidic Technologies

A study by Oosthoek-de Vries et al. (2019) showcases the use of microfluidic stripline NMR setups for inline monitoring of amine-catalyzed acetylation reactions, highlighting the potential for N-Benzyl-N,N-dipropylpropan-1-aminium bromide in reaction monitoring and mechanism elucidation within microreactor technologies (Oosthoek-de Vries et al., 2019).

Amination Reactions Mediated by Palladium/Imidazolium Salt Systems

Grasa et al. (2001) demonstrated the effectiveness of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, which could be relevant for the utilization of N-Benzyl-N,N-dipropylpropan-1-aminium bromide in palladium-catalyzed coupling processes (Grasa et al., 2001).

Corrosion Inhibition Studies

Research by Chaitra et al. (2015) on triazole Schiff bases as corrosion inhibitors in acid media could provide a framework for studying N-Benzyl-N,N-dipropylpropan-1-aminium bromide in similar applications, given its potential to act as a corrosion inhibitor due to its bromide ion and nitrogen-containing structure (Chaitra et al., 2015).

Catalytic and Organocatalytic Reactions

The work by Dong and Dong (2013) on ortho-arene amination via Catellani-type C-H functionalization suggests potential roles for N-Benzyl-N,N-dipropylpropan-1-aminium bromide in facilitating similar catalytic processes, especially in the development of new synthetic methodologies (Dong & Dong, 2013).

Ionic Liquids for CO2 Capture

Bates et al. (2002) described the synthesis of a new ionic liquid for CO2 capture, emphasizing the role of nitrogen-containing cations in environmental applications. N-Benzyl-N,N-dipropylpropan-1-aminium bromide could be explored for similar environmental applications, particularly in carbon capture technologies (Bates et al., 2002).

properties

IUPAC Name

benzyl(tripropyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPKGDDLQQVQSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516624
Record name N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N,N-dipropylpropan-1-aminium bromide

CAS RN

5350-75-4
Record name NSC62
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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